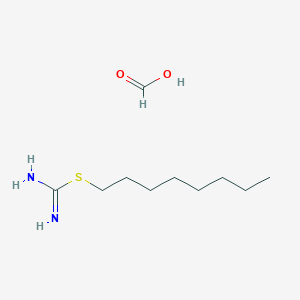

Formic acid;octyl carbamimidothioate

Description

Formic acid (HCOOH) is the simplest carboxylic acid, widely used in industrial processes such as textile dyeing, leather tanning, and as a preservative due to its antimicrobial properties . Octyl carbamimidothioate (C₉H₁₉N₂S⁻·H⁺) is a thiocarbamate derivative combining a carbamimidothioate group with an octyl chain.

Properties

CAS No. |

6326-50-7 |

|---|---|

Molecular Formula |

C10H22N2O2S |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

formic acid;octyl carbamimidothioate |

InChI |

InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3) |

InChI Key |

XEWRSUTUONZVIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(=N)N.C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.

Scientific Research Applications

Formic acid;octyl carbamimidothioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.

Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.

Mechanism of Action

The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .

Comparison with Similar Compounds

Formic Acid Esters

Octyl Formate (C₉H₁₈O₂)

- Synthesis: Produced via lipase-catalyzed esterification of formic acid and octanol, achieving optimal conversion at a 1:7 molar ratio (formic acid:octanol) .

- Properties : Volatile ester with fruity aroma; used in flavorings and fragrances. Lower thermal stability compared to octyl carbamimidothioate due to ester linkage .

- Applications : Food additives, cosmetics .

Acetic Acid, Octyl Ester (C₁₀H₂₀O₂)

Carbamimidothioate Derivatives

Formamidine Acetate (C₃H₈N₂O₂)

- Structure : Combines formamidine (HN=C(NH₂)₂) with acetic acid.

- Properties : Hygroscopic solid; used as a reducing agent in organic synthesis. Unlike octyl carbamimidothioate, it lacks the sulfur atom and octyl chain, limiting its lipophilicity .

[(2,6-Dimethylphenyl)Carbamoyl]Formic Acid (C₁₀H₁₁NO₃)

- Structure : Carbamate derivative with a substituted phenyl group.

- Higher molecular weight (193.20 g/mol) and complexity compared to octyl carbamimidothioate .

Functional Comparison

Reactivity and Stability

- Formic Acid: Exhibits reducing properties (reduces ammoniacal AgNO₃) due to its aldehyde-like structure . Corrosive to metals like iron, forming Fe(II) formate .

- Octyl Carbamimidothioate : Expected to show nucleophilic reactivity at the thiocarbamate group, enabling participation in thiol-exchange reactions. Likely more stable in aqueous media than formic acid esters due to the thiourea moiety .

Extraction and Analytical Performance

- Formic Acid in Extraction : Enhances alkaloid extraction efficiency in acidified water, comparable to sulfuric acid but safer .

- Octyl Carbamimidothioate: No direct data, but thiocarbamates are often used in pesticide residue analysis. May require different chromatographic conditions (e.g., without mobile-phase additives like formic acid, which can suppress analyte signals ).

Data Tables

Table 1: Physical Properties of Formic Acid and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.